molecular formula C12H14Cl2O3 B14546039 Butyl (2,6-dichlorophenoxy)acetate CAS No. 61961-07-7

Butyl (2,6-dichlorophenoxy)acetate

Cat. No.: B14546039
CAS No.: 61961-07-7
M. Wt: 277.14 g/mol
InChI Key: GXVORQSMJVQOQN-UHFFFAOYSA-N
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Description

Butyl (2,6-dichlorophenoxy)acetate is a synthetic chlorinated phenoxy ester compound. Its structure comprises a phenoxy ring substituted with chlorine atoms at the 2- and 6-positions, linked to an acetate group esterified with a butyl chain. This compound is structurally related to herbicidal agents like 2,4-dichlorophenoxyacetic acid (2,4-D) but differs in chlorine substitution patterns and esterification.

Properties

CAS No.

61961-07-7

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

butyl 2-(2,6-dichlorophenoxy)acetate

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-7-16-11(15)8-17-12-9(13)5-4-6-10(12)14/h4-6H,2-3,7-8H2,1H3

InChI Key

GXVORQSMJVQOQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,6-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (2,6-dichlorophenoxy)acetate+Water\text{2,6-Dichlorophenoxyacetic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,6-Dichlorophenoxyacetic acid+ButanolH2​SO4​​Butyl (2,6-dichlorophenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of catalysts such as expandable graphite has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Butyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2,6-dichlorophenoxyacetic acid and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2,6-Dichlorophenoxyacetic acid and butanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Butyl (2,6-dichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl (2,6-dichlorophenoxy)acetate involves its role as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific pathways involved in cell growth and differentiation, making it an effective herbicide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of Butyl (2,6-dichlorophenoxy)acetate with its analogs:

Compound Name Molecular Formula Chlorine Substitution Functional Group Molecular Weight (g/mol) Physical State (Inferred) Key Applications
This compound C₁₂H₁₄Cl₂O₃ 2,6-positions Acetate ester 277.16 Likely oily liquid Potential herbicide/plant growth regulator
Butyl (2,4-dichlorophenoxy)acetate C₁₂H₁₄Cl₂O₃ 2,4-positions Acetate ester 277.16 Oily product Herbicide (e.g., Butyl 2,4-D)
2-(2,6-Dichlorophenoxy)propionic acid (2,6-DCPP) C₉H₇Cl₂O₃ 2,6-positions Propionic acid 243.06 Crystalline solid Herbicide metabolite
Butyl acetate C₆H₁₂O₂ None Simple ester 116.16 Colorless liquid Industrial solvent
Key Observations:
  • Chlorine Position : The 2,6-dichloro substitution in the target compound contrasts with the 2,4-dichloro isomer (Butyl 2,4-D). This difference impacts biological activity; 2,4-D is a potent auxin herbicide, while 2,6-substituted analogs may exhibit altered receptor binding or environmental persistence .
  • Physical State: Butyl esters of dichlorophenoxy compounds (e.g., Butyl 2,4-D) are typically oily liquids, suggesting similar behavior for the 2,6-isomer .

Physicochemical Properties

Volatility and Solubility:
  • Butyl esters (e.g., Butyl 2,4-D) are less volatile than methyl esters (e.g., Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate), owing to the longer alkyl chain .
  • Compared to butyl acetate (boiling point: 126°C), the dichlorophenoxy derivatives likely have higher boiling points due to increased molecular weight and polarity .
Stability and Degradation:
  • Chlorinated phenoxy esters are prone to hydrolysis in alkaline conditions, releasing the corresponding acids (e.g., 2,6-dichlorophenoxyacetic acid). This degradation pathway is critical for environmental fate and regulatory compliance .

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